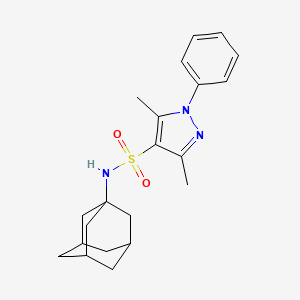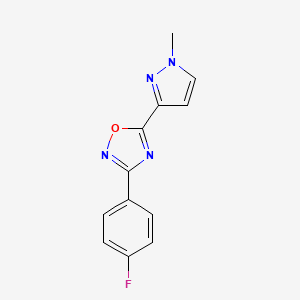
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is primarily expressed in immune cells, including microglia and macrophages. The P2X7 receptor is involved in a number of physiological processes, including inflammation, pain, and cell death. A-438079 has been shown to have potential therapeutic applications in a variety of conditions, including chronic pain and neuroinflammation.
Mecanismo De Acción
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is primarily expressed in immune cells. The P2X7 receptor is activated by extracellular ATP, leading to the influx of calcium ions and subsequent release of pro-inflammatory cytokines. N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide blocks this activation, thereby reducing the release of cytokines and subsequent inflammation.
Biochemical and Physiological Effects:
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to reduce inflammation in a variety of models. For example, in a study by Monif et al. (2010), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to reduce the release of pro-inflammatory cytokines in a model of multiple sclerosis. In addition, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of this receptor, without affecting other receptors that may have unwanted side effects. However, one limitation of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its relatively low potency, which may limit its effectiveness in certain models.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide. One area of interest is the role of the P2X7 receptor in cancer, as this receptor has been implicated in tumor growth and metastasis. Additionally, there is interest in the potential use of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is potential for the development of more potent and selective P2X7 receptor antagonists, which may have greater therapeutic potential.
Métodos De Síntesis
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 1-adamantylamine with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid, followed by sulfonation of the resulting amide with chlorosulfonic acid. The final product is obtained by neutralization with sodium hydroxide and subsequent purification.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been extensively studied in preclinical models of various conditions, including chronic pain, neuroinflammation, and neurodegenerative diseases. In a study by Honore et al. (2006), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to have analgesic effects in a rat model of chronic neuropathic pain. The authors suggest that this effect is due to the blockade of P2X7 receptor-mediated microglial activation and subsequent release of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-20(15(2)24(22-14)19-6-4-3-5-7-19)27(25,26)23-21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18,23H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKFBXTIVYIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)

![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)



![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)